2-Amino-3-hydroxypropanamide hydrochloride

Description

2-Amino-3-hydroxypropanamide hydrochloride (CAS: 89170-23-0) is a hydrochloride salt of a β-hydroxyamide derivative. Its molecular formula is C₃H₉ClN₂O₂, with a molecular weight of 140.57 g/mol and a purity typically ≥97% . It is primarily used in research settings, particularly in life sciences, for biochemical studies . The compound is hygroscopic and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Solubility optimization involves heating to 37°C and sonication .

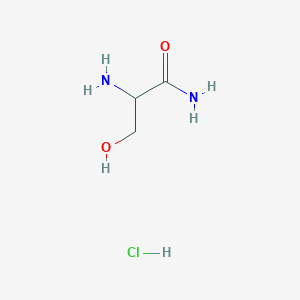

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-hydroxypropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWDDZIWBGXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984029 | |

| Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-74-6, 65414-73-5 | |

| Record name | (S)-2-Amino-3-hydroxypropionamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065414746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-hydroxypropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxypropanamide hydrochloride typically involves the reaction of serine with ammonia in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is generally produced under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxypropanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

2-Amino-3-hydroxypropanamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic molecules.

Biology: Employed in studies related to enzyme activity and protein interactions.

Medicine: Investigated for its potential anticonvulsant properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxypropanamide hydrochloride involves its interaction with neuronal voltage-dependent sodium channels. This interaction partially blocks veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting its potential anticonvulsant activity . Further studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogues

(S)-2-Amino-3-hydroxypropanamide Hydrochloride

- CAS : 65414-74-6

- Molecular Formula : C₃H₉ClN₂O₂ (same as parent compound)

- Key Differences : Stereochemistry at the β-carbon. The (S)-isomer is also marketed as L-Serinamide hydrochloride .

- Purity : ≥95% .

- Melting Point : 185–188°C .

- Applications : Similar research applications, but stereospecific studies may require this isomer .

(R)-2-Amino-3-hydroxypropanamide Hydrochloride

Functional Group Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride

- CAS : 71697-89-7 .

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂.

- Key Differences : Extended carbon chain (5 vs. 3 carbons) and additional amine group.

- Safety: Limited toxicological data; precautions include avoiding inhalation and skin contact .

3-Aminopropanamide Hydrochloride

Complex Derivatives

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

- CAS : 1909318-79-1 .

- Molecular Formula : C₁₂H₁₈ClFN₂O₂.

- Key Features : Fluorinated aromatic substituent enhances lipophilicity.

- Applications : Pharmaceutical R&D, agrochemical studies .

Procainamide Hydrochloride

Table 1: Physicochemical Properties

Biological Activity

2-Amino-3-hydroxypropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₃H₈ClN₃O

- Molecular Weight : 123.56 g/mol

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific metabolic enzymes, which can alter cellular processes related to growth and apoptosis.

- Modulation of Neurotransmitter Systems : It has been investigated for its role in modulating GABA uptake, which is crucial for neuronal signaling and could have implications in treating neurological disorders .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. It appears to modulate pathways associated with cytokine release, particularly in immune response scenarios .

Neuroprotective Properties

Studies have indicated that this compound may provide neuroprotective effects, potentially through the inhibition of GABA transporters. This could lead to enhanced GABAergic signaling, which is beneficial in conditions like epilepsy and anxiety disorders .

Case Studies

- Study on GABA Transporters : A study explored the effects of functionalized amino acids on GABA uptake across different mouse GAT subtypes. The results indicated that compounds similar to this compound could significantly inhibit GABA uptake, enhancing synaptic transmission and providing neuroprotective benefits .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of various amino acid derivatives, including this compound. The findings revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.